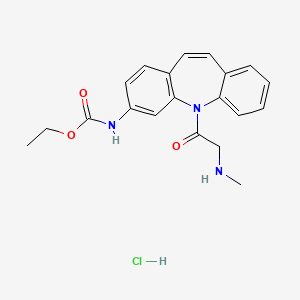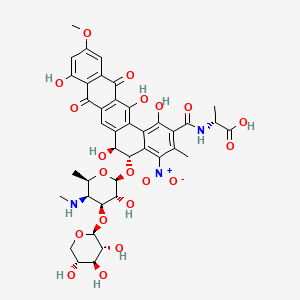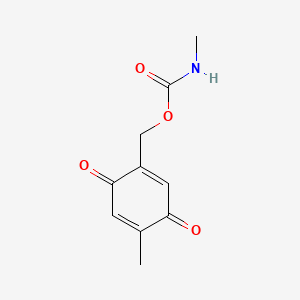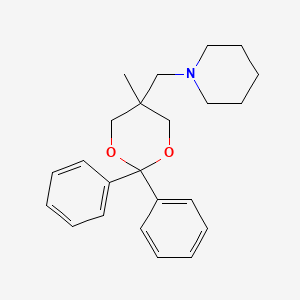![molecular formula C9H13N3O2S2 B12787742 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 81411-31-6](/img/structure/B12787742.png)
3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 262143 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 262143 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with specific organic molecules that undergo a series of reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 262143 may involve large-scale reactors and continuous processing methods to achieve high yields and purity.
Chemical Reactions Analysis
NSC 262143 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 262143 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Scientific Research Applications
NSC 262143 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: NSC 262143 is utilized in the production of various chemical products and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which NSC 262143 exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity.
Pathways: These interactions can trigger a cascade of biochemical events, leading to changes in cellular function or signaling pathways.
Effects: The overall effect of NSC 262143 depends on the context of its use, whether it is modulating a biological process or acting as a catalyst in a chemical reaction.
Comparison with Similar Compounds
NSC 262143 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 24521 and NSC 8500 share structural similarities but differ in their specific properties and applications.
Uniqueness: NSC 262143 stands out due to its particular reactivity and the specific conditions under which it is most effective. Its unique interactions with biological molecules also make it a valuable compound for medical research.
Properties
CAS No. |
81411-31-6 |
|---|---|
Molecular Formula |
C9H13N3O2S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-ethylimino-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H13N3O2S2/c1-4-10-9-15-7-6(14)12(3)8(16-9)5(13)11(7)2/h7-8H,4H2,1-3H3 |
InChI Key |
GKYGKYMNADONIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1SC2C(=O)N(C(S1)C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


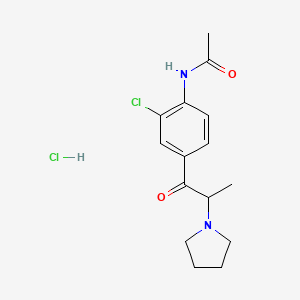



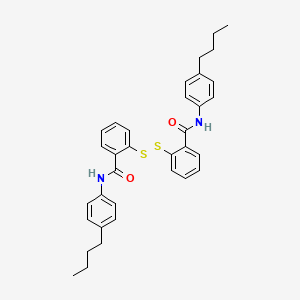
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

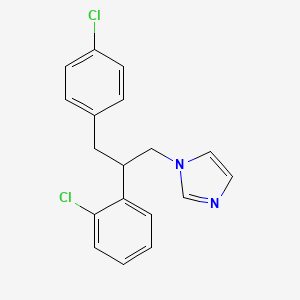
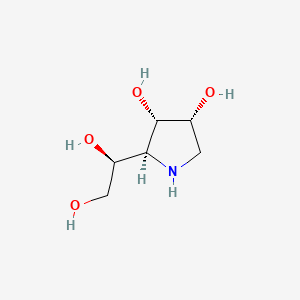
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
